3-Oxo Rosuvastatin Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

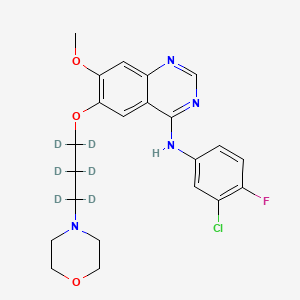

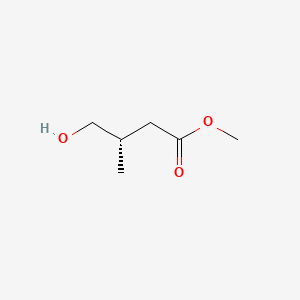

3-Oxo Rosuvastatin Sodium Salt is an impurity of Rosuvastatin . Rosuvastatin is an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This compound has a molecular formula of C22H25FN3O6S and a molecular weight of 501.51 .

Synthesis Analysis

The synthesis of Rosuvastatin involves blocking an enzyme in the liver known as HMG-CoA reductase . This enzyme is responsible for the conversion of HMG-CoA to mevalonate, an important substance necessary for the synthesis of cholesterol . The synthesis of Rosuvastatin also involves the use of new intermediates which are co-crystals of Rosuvastatin . Another process for the preparation of Rosuvastatin calcium involves the use of novel amine salts as an intermediate .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C22H25FN3NaO6S . It contains various functional groups including a pyrimidinyl group, a fluorophenyl group, a methylsulfonyl group, and a hydroxyheptenoic acid group .Applications De Recherche Scientifique

Agent hypolipidémiant

La rosuvastatine est un puissant agent hypolipidémiant . C'est l'un des agents les plus fréquemment prescrits pour réduire la morbidité et la mortalité liées aux maladies cardiovasculaires . L'action thérapeutique majeure des statines est la réduction des lipoprotéines athérogènes circulantes .

Inhibition de la synthèse du cholestérol

Les statines, y compris la rosuvastatine, sont des inhibiteurs de l'enzyme 3-hydroxy-3-méthylglutaryl coenzyme A (HMG-CoA) réductase . Cette enzyme clé catalyse la conversion de l'HMG-CoA en mévalonate, un intermédiaire essentiel dans la biosynthèse du cholestérol .

Action anti-inflammatoire

L'intérêt pour les activités non lipidiques des statines, telles que leur action anti-inflammatoire, est en augmentation . Cela pourrait potentiellement avoir une large gamme d'applications dans le traitement de diverses affections inflammatoires.

Amélioration de la fonction endothéliale

Il a été démontré que les statines, y compris la rosuvastatine, améliorent la fonction endothéliale . Cela pourrait avoir des implications importantes pour la santé cardiovasculaire et la prévention des maladies.

Prévention de la formation de thrombus

Les statines peuvent empêcher la formation de thrombus . Cela pourrait être particulièrement utile dans la prévention et le traitement d'affections telles que la thrombose veineuse profonde et l'embolie pulmonaire.

Applications analytiques dans l'approvisionnement en eau

La rosuvastatine a été utilisée dans le développement d'une méthodologie analytique innovante basée sur l'extraction en phase solide (SPE) avec des polymères à empreinte moléculaire (MIP) comme sorbant associé à la spectroscopie UV-Vis pour isoler et quantifier, respectivement, la rosuvastatine (RSV) dans des échantillons d'eau

Mécanisme D'action

Target of Action

The primary target of 3-Oxo Rosuvastatin Sodium Salt is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

This compound is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, leading to decreased hepatic cholesterol concentrations .

Biochemical Pathways

By inhibiting HMG-CoA reductase, this compound affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Pharmacokinetics

Rosuvastatin is given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%). There is a small accumulation with repeated dosing .

Result of Action

The inhibition of HMG-CoA reductase by this compound leads to a decrease in the production of cholesterol. This results in a reduction in the levels of LDL, sometimes referred to as “bad cholesterol”, and a decrease in the risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

The action of this compound can be influenced by environmental factors. It is hydrolytically stable, but is predicted to undergo rapid degradation via photolysis . These environmental factors can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

3-Oxo Rosuvastatin Sodium Salt plays a significant role in biochemical reactions. It competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which leads to the liver making less cholesterol .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a competitive inhibitor of the enzyme HMG-CoA reductase . This inhibition leads to decreased hepatic cholesterol concentrations, which in turn reduces the overall cholesterol levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that rosuvastatin treatment is associated with relatively low rates of severe myopathy, rhabdomyolysis, and renal failure . Higher doses of rosuvastatin have been associated with cases of renal failure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses of rosuvastatin induced premature death in mice with a hypercholesterolemic diet, but not in mice with a cholesterol-free diet . Doses from 2.5 to 5 mg/kg/day also induced morphological and functional alterations in mitochondria .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway. It interacts with the enzyme HMG-CoA reductase, which is a key enzyme in this pathway . By inhibiting this enzyme, this compound reduces the production of mevalonate, a precursor of cholesterol .

Transport and Distribution

It is known that rosuvastatin, the parent compound, is mainly excreted into the bile as the parent drug .

Subcellular Localization

Given that it inhibits HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it is likely that this compound also localizes to this organelle .

Propriétés

IUPAC Name |

sodium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16,27H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAYYPMZFQZZHA-RRABGKBLSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN3NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)

![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)

![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B593844.png)

![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)

![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)

![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)

![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)